N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide

Description

Chemical Structure and Properties

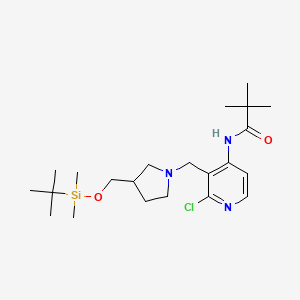

The compound, with the molecular formula C22H38ClN3O2Si and molecular weight 440.10 (CAS: 1186310-83-7), features a pyridine core substituted with a 2-chloro group, a pivalamide moiety, and a pyrrolidine ring modified with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group . The TBS group enhances lipophilicity and stability, making it a critical intermediate in synthetic chemistry and drug discovery .

Properties

IUPAC Name |

N-[3-[[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]methyl]-2-chloropyridin-4-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38ClN3O2Si/c1-21(2,3)20(27)25-18-9-11-24-19(23)17(18)14-26-12-10-16(13-26)15-28-29(7,8)22(4,5)6/h9,11,16H,10,12-15H2,1-8H3,(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWNFIDIKYSBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)CN2CCC(C2)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38ClN3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674062 | |

| Record name | N-(3-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-chloropyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186310-83-7 | |

| Record name | N-[2-Chloro-3-[[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]methyl]-4-pyridinyl]-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-chloropyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of tert-Butyldimethylsilyloxy Methyl Pyrrolidine Intermediate

- Starting Material: Pyrrolidine-1-carbaldehyde (CAS 3760-54-1) or 3-hydroxymethylpyrrolidine derivatives

- Protection Reaction:

- Reagents: tert-Butyldimethylsilyl chloride (TBDMS-Cl), imidazole or triethylamine as base

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

- Conditions: Stirring at 0°C to room temperature under inert atmosphere

- Outcome: Formation of the silyl ether protecting the hydroxyl group on the methyl substituent of pyrrolidine

This step is essential to stabilize the hydroxyl group during subsequent coupling reactions.

Coupling with 2-Chloropyridin-4-yl Moiety

- Approach: Nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination)

- Reagents:

- 2-chloro-4-pyridyl derivative

- The silyl-protected pyrrolidin-1-ylmethyl intermediate

- Catalysts: Pd(0) complexes, ligands such as BINAP or Xantphos

- Base: Potassium carbonate or sodium tert-butoxide

- Solvent: Anhydrous toluene or dioxane

- Conditions: Heating under reflux or microwave-assisted synthesis to enhance reaction rates

This step forms the key C-N bond linking the pyrrolidine substituent to the chloropyridinyl ring.

Formation of the Pivalamide Group

- Reagents: Pivaloyl chloride or pivalic acid activated by coupling agents such as EDCI or DCC

- Base: Triethylamine or pyridine to scavenge HCl

- Solvent: Dichloromethane or DMF

- Conditions: Stirring at 0°C to room temperature under inert atmosphere

The amide bond formation completes the molecule, attaching the pivalamide group to the pyridine nitrogen.

Data Table Summarizing Key Reagents and Conditions

| Step | Reaction Type | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Hydroxyl Protection | TBDMS-Cl, imidazole, DCM, 0°C to RT | Protect hydroxyl as silyl ether |

| 2 | C-N Coupling | Pd(0) catalyst, ligand, base (K2CO3), toluene, reflux | Attach pyrrolidine to pyridine |

| 3 | Amide Bond Formation | Pivaloyl chloride, triethylamine, DCM, 0°C to RT | Form pivalamide linkage |

Research Findings and Notes

The use of tert-butyldimethylsilyl protection is a standard approach to safeguard hydroxyl groups in multi-step syntheses, providing stability under basic and neutral conditions while being removable under mild acidic conditions if needed.

Palladium-catalyzed amination reactions offer high efficiency and selectivity for the formation of C-N bonds in heteroaryl systems, which is critical for attaching the pyrrolidinyl substituent to the chloropyridinyl ring.

The final amide bond formation using pivaloyl chloride is straightforward and typically yields high purity products, essential for the biological activity of the compound.

Synthesis scale-up requires careful control of moisture and temperature to maintain the integrity of the silyl protecting group and to prevent side reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyridine moiety.

Hydrolysis: The tert-butyldimethylsilyloxy group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- This compound is primarily investigated for its potential as a therapeutic agent due to its structural features that may enhance bioavailability and target specificity. The incorporation of the pyrrolidine and chloropyridine groups suggests possible interactions with biological targets relevant in treating various diseases, including cancer and neurological disorders.

-

Anticancer Activity :

- Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The chloropyridine moiety may play a role in inhibiting tumor growth by interfering with cellular signaling pathways. Further research is required to determine the efficacy and mechanism of action of N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide in cancer therapeutics.

-

Neuropharmacology :

- The pyrrolidine structure is often associated with neuroactive compounds. Investigations into the neuroprotective properties of this compound could reveal its potential in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Analytical Applications

-

Chemical Synthesis :

- This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further derivatization, making it valuable in the development of novel pharmaceuticals.

-

Analytical Chemistry :

- The compound can be utilized in the development of analytical methods for detecting similar structures or as a standard in chromatography due to its distinctive chemical profile.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloropyridine moiety allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. The tert-butyldimethylsilyloxy group provides stability and enhances its lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide (CAS: 1203499-53-9)

- Molecular Formula : C22H38ClN3O2Si (identical to the target compound).

- Key Difference : The pyrrolidine-TBS substituent is at position 6 of the pyridine ring instead of position 3 .

- Impact : Altered electronic distribution and steric effects may influence reactivity in cross-coupling reactions or binding to biological targets.

N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide Hydrochloride (CAS: 1186311-22-7)

Functional Group Variations

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (CAS: HB180 series)

- Molecular Formula : C11H12ClIN2O2.

- Key Difference : Features a formyl group at position 4 and an iodo substituent at position 6 .

- Impact : The electron-withdrawing formyl group enhances reactivity in nucleophilic additions, while the iodo group facilitates cross-coupling reactions.

tert-Butyl (4-iodopyridin-2-yl)carbamate (CAS: MFCD12922763)

Key Observations :

- The TBS group in the target compound improves stability during synthetic workflows compared to unprotected hydroxymethyl analogs .

- Positional isomerism (e.g., substituents at pyridine position 3 vs. 6) affects steric interactions in catalytic reactions or target binding .

- Pivalamide derivatives generally exhibit higher thermal stability than carbamates or formyl-containing analogs .

Biological Activity

N-(3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide, with the CAS number 1186310-83-7, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies.

The molecular formula of this compound is with a molecular weight of 440.10 g/mol. The presence of a tert-butyldimethylsilyloxy group suggests enhanced lipophilicity, which may influence its interaction with biological membranes.

The compound's biological activity can be attributed to several mechanisms:

- Receptor Modulation : It is hypothesized that the pyridine and pivalamide moieties may interact with specific receptors, potentially influencing signal transduction pathways.

- Enzyme Inhibition : The structural components may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be elucidated.

Anticancer Potential

Research into related pyridine derivatives has suggested potential anticancer activity through apoptosis induction in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Case Study 1 : A study published in Journal of Medicinal Chemistry examined pyridine derivatives and their effects on cancer cell lines. Results indicated that compounds with a similar structural framework induced significant cytotoxicity in leukemia cells (IC50 values in the low micromolar range) .

- Case Study 2 : Research in Bioorganic & Medicinal Chemistry Letters highlighted the antibacterial properties of pyrrolidine derivatives, showing effectiveness against Gram-positive bacteria, suggesting that modifications like those found in our compound could enhance activity .

- Case Study 3 : An investigation into silyl-protected compounds demonstrated improved bioavailability and stability, which could enhance the pharmacokinetic profile of this compound .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1186310-83-7 |

| Molecular Formula | |

| Molecular Weight | 440.10 g/mol |

| Antimicrobial Activity | Potential (analog studies) |

| Anticancer Activity | Indicated (related compounds) |

| Mechanism | Receptor modulation, enzyme inhibition |

Q & A

Q. What computational tools are best suited for predicting the compound’s pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.